N-(4-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a thiophen-2-yl group and at position 6 with a sulfanyl acetamide moiety linked to a 4-methoxyphenyl group. The thiophene and methoxyphenyl groups are critical for electronic and steric interactions, influencing solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c1-25-13-6-4-12(5-7-13)19-16(24)11-27-17-9-8-15-20-21-18(23(15)22-17)14-3-2-10-26-14/h2-10H,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBWJOJERBPSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound with significant potential in medicinal chemistry due to its complex structure and the presence of multiple bioactive moieties. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 438.56 g/mol. It features a methoxyphenyl group, a thiophene ring, and a triazolo-pyridazine moiety linked via a sulfanyl acetamide functional group. This structural complexity suggests multiple points of interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit diverse antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae with minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL . The presence of the thiophene and triazole moieties in this compound may enhance its antimicrobial efficacy.
Anticancer Properties
Studies on triazole derivatives have revealed their potential as anticancer agents by inhibiting key enzymes involved in cancer cell proliferation. For example, compounds similar to this compound have been evaluated for their ability to induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of apoptotic pathways and inhibition of cell cycle progression.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Triazole derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This suggests that this compound could be beneficial in treating inflammatory conditions.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety is known to interact with various enzymes including those involved in bacterial cell wall synthesis.
- Receptor Modulation : Potential interactions with GABA receptors may contribute to its neuroprotective effects.
- DNA Interaction : Some studies suggest that triazole compounds can intercalate with DNA, disrupting replication in cancer cells.
Case Studies and Research Findings
A study reported that a series of triazole derivatives demonstrated significant antibacterial activity against drug-resistant strains . Another investigation highlighted the anticancer potential of similar compounds through in vitro assays showing reduced viability in cancer cell lines .
| Activity Type | Tested Against | Result (MIC/IC50) |
|---|---|---|
| Antibacterial | E. coli, S. aureus | MIC: 0.125–8 μg/mL |
| Anticancer | Various cancer cell lines | IC50: <10 μM |
| Anti-inflammatory | Pro-inflammatory cytokines | Significant inhibition |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing triazole and pyridazine rings exhibit significant anticancer properties. For instance:
- Mechanism of Action : The triazole ring is known to interact with various biological targets, potentially inhibiting cancer cell proliferation. Studies have shown that derivatives of triazoles can induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death .
- Case Studies : A study demonstrated that similar compounds showed cytotoxic effects against various human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values below 100 μM . The introduction of the thiophene moiety may enhance the anticancer activity through synergistic effects.
Antimicrobial Properties
Compounds with thiophene and triazole structures have been reported to possess antimicrobial activities against a range of pathogens:
- Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell membranes and interference with metabolic pathways .
- Research Findings : Studies have highlighted the efficacy of similar compounds in inhibiting bacterial growth, suggesting that N-(4-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide may exhibit comparable effects.
Neuroprotective Effects
Emerging research indicates that compounds containing triazole rings may also exhibit neuroprotective properties:
- Potential Applications : These compounds could be explored for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases .
Molecular Modeling Studies
Molecular modeling techniques have been employed to predict the binding affinity of this compound to various biological targets:
- Computational Chemistry : Studies utilizing molecular docking simulations suggest that this compound can effectively bind to target proteins involved in cancer and microbial infections .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug design:
- SAR Insights : Variations in the substituents on the triazole or pyridazine rings can significantly alter the pharmacological profile of the compound. SAR studies help identify which modifications enhance efficacy or reduce toxicity .
Data Tables
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Features
Key Observations:
- Electron-Donating vs.
- Solubility : The 4-methoxyphenyl group in the target compound may reduce aqueous solubility compared to the acetamidophenyl group in , but increase membrane permeability.
- Pharmacological Activity : C1632 (methyl-substituted analog) inhibits Lin28/let-7 interaction, promoting cancer cell differentiation . The target compound’s thiophene moiety could modulate alternative pathways, such as PD-L1 downregulation, as seen in related triazolopyridazines .
Pharmacological and Physicochemical Properties
Table 2: Comparative Properties
Key Differences:
- Thermal Stability : Triazolopyridazine derivatives like E-4b exhibit high melting points (253–255°C) due to rigid cores . The target compound’s thiophene may lower crystallinity slightly.
- Toxicity : Thiophene-containing compounds require metabolic stability testing to avoid reactive intermediates, whereas chlorophenyl analogs may pose fewer risks .
Therapeutic Potential and Mechanisms
- Cancer Therapy : C1632’s efficacy in reducing tumorspheres via Lin28 inhibition suggests that the target compound, with enhanced binding from thiophene, might exhibit broader antitumor activity .
- Enzyme Targeting : Sulfanyl acetamides in and are linked to kinase or protease inhibition. The methoxyphenyl group in the target compound could optimize selectivity for specific isoforms.
Q & A
Q. What are the standard synthetic routes for this compound, and which reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, starting with the preparation of triazolopyridazine and thiophene intermediates, followed by coupling via sulfanylacetamide bridges. Key steps include nucleophilic substitution (e.g., thiol-alkylation) and cyclization. Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (60–120°C), and catalysts (e.g., K₂CO₃ or NaH) significantly impact yield. Post-synthesis purification via column chromatography or recrystallization is essential .
Q. Which spectroscopic and computational methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for functional group identification and regiochemistry confirmation.
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography: To resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding).
- Computational Modeling: Density Functional Theory (DFT) to predict electronic properties and molecular docking for target interaction studies .
Q. What are the primary functional groups influencing reactivity in substitution reactions?
The sulfanyl (-S-) group undergoes nucleophilic substitution, while the acetamide moiety participates in hydrogen bonding. The triazolopyridazine core enables π-π stacking with aromatic residues in biological targets. Reactivity is modulated by electron-donating groups (e.g., 4-methoxyphenyl) and steric hindrance .
Q. How is purity assessed during synthesis, and what thresholds are acceptable for biological testing?
Purity is quantified via HPLC (≥95% for in vitro assays) and TLC. Impurity profiling includes identification of unreacted intermediates (e.g., thiophene derivatives) using GC-MS. Acceptable thresholds depend on the assay: ≥98% for enzymatic studies, ≥95% for cytotoxicity screens .
Advanced Research Questions
Q. How can low yields during the coupling of thiophene and triazolopyridazine moieties be addressed?
- Solvent Optimization: Switch to polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity.
- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) for interfacial reactions.
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
- Protecting Groups: Introduce tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions .
Q. What strategies resolve contradictory bioactivity data across assay systems?
- Orthogonal Assays: Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT).
- Cell Line Validation: Use isogenic cell lines to control for genetic variability.
- Metabolomic Profiling: Identify off-target interactions using LC-MS-based metabolomics .
Q. How can computational methods predict off-target interactions?
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein binding over 100+ ns to assess stability.
- Pharmacophore Modeling: Map electrostatic and hydrophobic features to identify secondary targets.
- ADMET Prediction: Use tools like SwissADME to evaluate absorption and toxicity risks .
Q. What experimental designs validate the compound’s mechanism of action in cancer stem cells (CSCs)?
- Tumorsphere Assays: Quantify CSC self-renewal in low-attachment conditions.
- Flow Cytometry: Sort CD44+/CD24- populations to assess differentiation.
- qPCR/Western Blot: Measure let-7 miRNA and LIN-28 protein levels to confirm epigenetic modulation .
Q. How does stereoelectronic tuning of the thiophene ring affect target selectivity?
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance π-stacking with hydrophobic enzyme pockets.
- Ring Modifications: Replace thiophene with furan or selenophene to alter H-bonding capacity.
- SAR Studies: Correlate Hammett constants (σ) with IC₅₀ values in enzymatic assays .
Q. What analytical workflows address batch-to-batch variability in pharmacological studies?
- QC Protocols: Implement in-line PAT (Process Analytical Technology) for real-time monitoring.
- Stability Testing: Accelerated degradation studies (40°C/75% RH) to identify labile functional groups.
- Multivariate Analysis: Use PCA (Principal Component Analysis) to trace variability sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
